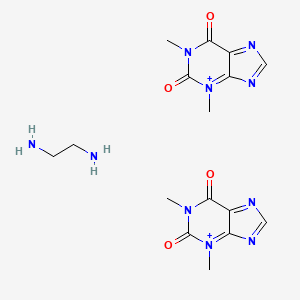
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine, also known as aminophylline, is a compound formed by the combination of theophylline and ethane-1,2-diamine in a 2:1 ratio. This compound is primarily used for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ethane-1,2-diamine component enhances the solubility of theophylline, allowing for more effective administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves the reaction of theophylline with ethane-1,2-diamine. The reaction typically occurs in an aqueous medium, where theophylline is dissolved in water and ethane-1,2-diamine is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The reaction can be represented as follows:
Theophylline+Ethane-1,2-diamine→Aminophylline
Industrial Production Methods
In industrial settings, the production of aminophylline involves similar reaction conditions but on a larger scale. The process includes the use of reactors where theophylline and ethane-1,2-diamine are mixed in precise ratios. The reaction is monitored and controlled to ensure optimal yield and purity. The final product is then purified through crystallization or other suitable methods to obtain aminophylline in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its bronchodilator properties and potential therapeutic uses in respiratory diseases.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves its role as a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor. By blocking adenosine receptors, the compound prevents bronchoconstriction and promotes bronchodilation. Additionally, inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in relaxation of bronchial smooth muscles. These combined effects contribute to its therapeutic efficacy in treating respiratory conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A bronchodilator with similar therapeutic uses but less soluble than aminophylline.
Caffeine: Another purine derivative with stimulant properties but different pharmacological effects.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine is unique due to its enhanced solubility and combined pharmacological effects of theophylline and ethane-1,2-diamine. This makes it more effective and versatile in clinical applications compared to its individual components .
Eigenschaften
Molekularformel |
C16H22N10O4+2 |
|---|---|
Molekulargewicht |
418.41 g/mol |
IUPAC-Name |
1,3-dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/2C7H7N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3;1-4H2/q2*+1; |
InChI-Schlüssel |
UQEWTFVDCGYCNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


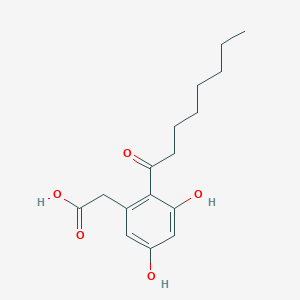
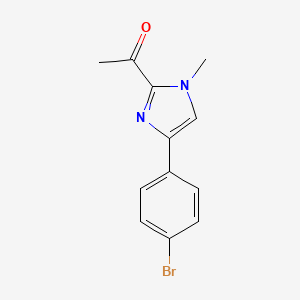
![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
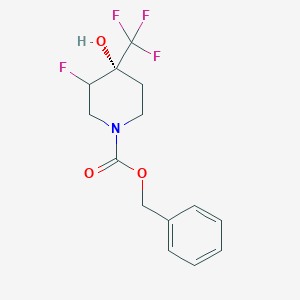
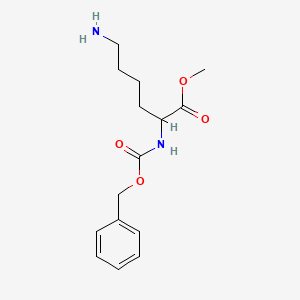
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)
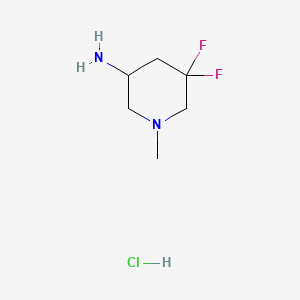
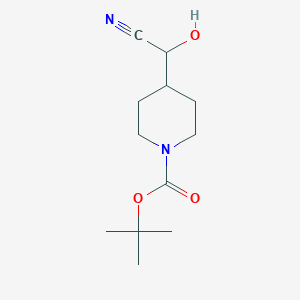
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
![6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14782571.png)
